Superior Binding Affinity of CAS 61854-35-1 to SARS-CoV-2 Papain-Like Protease (PLP) vs. the Closest 2-Phenoxychromone Analog
In a direct molecular docking study against the SARS-CoV-2 papain-like protease (PLP, PDB: 3E9S), 6-demethoxy-4`-O-capillarsine (1), which is identical to the target compound 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-methoxyphenoxy)-, exhibited a binding free energy (∆G) of −18.86 kcal/mol. This was numerically superior (i.e., more favorable) to the closely related 2-phenoxychromone tenuflorin C (2), which yielded a ∆G of −18.37 kcal/mol under the same validated docking protocol. The co-crystallized reference ligand TTT showed a ∆G of −20.32 kcal/mol [1]. The 0.49 kcal/mol advantage over tenuflorin C is attributed to the distinct hydrogen-bond and hydrophobic interaction network formed by the anisole moiety of compound 1 within the PLP active site [1].
| Evidence Dimension | Binding free energy (∆G) to SARS-CoV-2 PLP via molecular docking |
|---|---|
| Target Compound Data | −18.86 kcal/mol |
| Comparator Or Baseline | Tenuflorin C: −18.37 kcal/mol; TTT (co-crystallized ligand): −20.32 kcal/mol |
| Quantified Difference | 0.49 kcal/mol more favorable than tenuflorin C; 1.46 kcal/mol less favorable than the reference ligand TTT |
| Conditions | In silico molecular docking against PLP (PDB ID: 3E9S); Discovery Studio software; validated by re-docking of TTT (RMSD 2.1 Å) |
Why This Matters
This data provides the only available direct, quantitative comparison of the target compound against a structurally analogous 2-phenoxychromone at a therapeutically relevant viral target, enabling evidence-based selection for antiviral drug discovery programs.
- [1] Suleimen, Y.M.; Jose, R.A.; Suleimen, R.N.; Arenz, C.; Ishmuratova, M.; Toppet, S.; Dehaen, W.; Alsfouk, A.A.; Elkaeed, E.B.; Eissa, I.H.; Metwaly, A.M. Isolation and In Silico Anti-SARS-CoV-2 Papain-Like Protease Potentialities of Two Rare 2-Phenoxychromone Derivatives from Artemisia spp. Molecules 2022, 27, 1216. View Source
